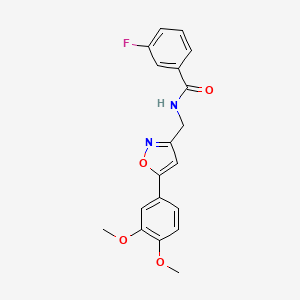

![molecular formula C30H28N2O6S B2897795 [2-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate CAS No. 848052-52-8](/img/structure/B2897795.png)

[2-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

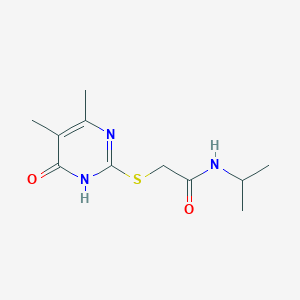

This compound is a complex organic molecule with several functional groups. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a methoxyphenyl group and a dimethyl group. The compound also contains a benzoate group, which is a common motif in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the methoxyphenyl and dimethyl groups, and the attachment of the benzoate group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole ring and the benzoate group could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyrrole ring, for example, is aromatic and therefore relatively stable, but it can participate in electrophilic substitution reactions. The benzoate group could undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar benzoate group and the nonpolar methoxyphenyl group could affect the compound’s solubility in different solvents .Scientific Research Applications

Molecular Synthesis and Chemical Properties

Research into compounds with similar structural features, such as sulfonamide groups and methoxybenzoate esters, has highlighted their significance in the development of novel synthetic pathways and the exploration of chemical reactivity. For instance, studies on the cyclization reactions of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate have demonstrated the compound's ability to form 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid under basic conditions, regardless of the base strength (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). This research provides valuable insights into the reactivity of sulfonylamino benzoates and their potential applications in synthetic chemistry.

Photodynamic Therapy and Fluorescent Materials

The synthesis of novel compounds with specific functional groups has been explored for applications in photodynamic therapy (PDT) and as fluorescent materials. A study on the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base demonstrates their potential in PDT, highlighting the importance of such compounds for medical applications (Pişkin, Canpolat, & Öztürk, 2020). These findings suggest that compounds with sulfonylamino benzoate structures could be explored for their photophysical and photochemical properties, offering potential applications in medical imaging, PDT, and the development of fluorescent materials.

Antibacterial and Antifungal Applications

Compounds featuring benzoic acid derivatives and sulfonyl groups have been investigated for their antibacterial and antifungal properties. For example, the synthesis of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives has demonstrated significant antimicrobial activity against a range of Gram-positive, Gram-negative bacteria, and fungi, suggesting the therapeutic potential of such compounds in addressing microbial infections (Ghorab, Soliman, Alsaid, & Askar, 2017). This highlights the potential of researching similar compounds, like "[2-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate," for antimicrobial applications.

Future Directions

properties

IUPAC Name |

[2-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N2O6S/c1-21-19-28(22(2)32(21)26-13-15-27(37-3)16-14-26)29(33)20-38-30(34)24-9-11-25(12-10-24)31-39(35,36)18-17-23-7-5-4-6-8-23/h4-19,31H,20H2,1-3H3/b18-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNICKULBKDJLO-ISLYRVAYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C(=O)COC(=O)C3=CC=C(C=C3)NS(=O)(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C(=O)COC(=O)C3=CC=C(C=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2897712.png)

![2-Chloro-N-[(4-fluorophenyl)methyl]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2897713.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide](/img/structure/B2897716.png)

![Tert-butyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2897717.png)

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2897718.png)

![(E)-1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-3-(3,4,5-trimethoxyanilino)-2-propen-1-one](/img/structure/B2897723.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-phenylethyl)acetamide](/img/structure/B2897725.png)

![N-Methyl-N-[2-(2-methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2897735.png)